1-methylpiperidine-3-carboxylic Acid

Description

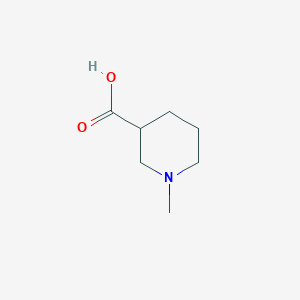

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIXGVABNMIOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371716, DTXSID00902717 | |

| Record name | 1-methylpiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-70-5 | |

| Record name | 1-methylpiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methylpiperidine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (also known as N-methylnipecotic acid). As a key heterocyclic building block, this compound serves as a crucial scaffold and synthetic intermediate in the development of pharmacologically active agents, particularly those targeting the central nervous system. This document consolidates essential physicochemical data, outlines detailed synthetic protocols, explores its characteristic reactivity, and discusses its role in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.

Introduction: A Versatile Heterocyclic Scaffold

This compound, systematically named according to IUPAC nomenclature, is a derivative of piperidine, a foundational saturated heterocycle in medicinal chemistry. Its structure incorporates a tertiary amine within the piperidine ring and a carboxylic acid at the 3-position. This unique combination of a basic nitrogenous center and an acidic functional group imparts zwitterionic character under physiological conditions and offers multiple avenues for chemical modification.

Notably, this compound is the N-methylated analog of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The strategic methylation of the piperidine nitrogen significantly alters the molecule's lipophilicity and basicity, properties that are critical for modulating pharmacokinetic and pharmacodynamic profiles in drug candidates. The parent scaffold has been identified in natural sources, such as the areca nut (Areca catechu), linking it to a class of biologically active alkaloids.[1] This guide will delve into the core chemical attributes that make this compound a molecule of significant interest.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is fundamental to its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are essential for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 5657-70-5 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~176 °C (for the 4-isomer) | [4] |

| pKa (Basic) | 9.7 (for the tertiary amine) | [1] |

| pKa (Acidic) | ~3.5 - 4.0 (estimated for carboxylic acid) | |

| Solubility | Soluble in water | [5] |

Note on Melting Point and Acidic pKa: An experimental melting point for the 3-carboxylic acid isomer is not widely reported. The value for the isomeric 1-methylpiperidine-4-carboxylic acid is provided for reference.[4] The acidic pKa is estimated based on the parent compound, nipecotic acid.

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy :

-

Piperidine Ring Protons (C2-H, C4-H, C5-H, C6-H): A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen (C2-H and C6-H) will be further downfield.

-

Methine Proton (C3-H): A multiplet around δ 2.5-3.0 ppm, coupled to the adjacent methylene protons.

-

N-Methyl Protons (-NCH₃): A sharp singlet expected around δ 2.3-2.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon (-COOH): Expected in the δ 175-180 ppm region.

-

Piperidine Ring Carbons: Signals for the five ring carbons are expected between δ 25-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this group.

-

N-Methyl Carbon (-NCH₃): A signal expected around δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1700-1730 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization - EI) :

-

Molecular Ion (M⁺): A peak at m/z = 143.

-

Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents from the ring. Another expected fragmentation is the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 98.[6]

-

Synthesis Strategies: A Validated Protocol

The most direct and widely applicable synthesis of this compound involves the N-methylation of its precursor, piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is a classic and robust method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it avoids the use of expensive or hazardous alkylating agents and prevents over-alkylation to form quaternary ammonium salts.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke N-Methylation

The causality behind this protocol is the in-situ formation of an iminium ion from nipecotic acid and formaldehyde, which is then irreversibly reduced by a hydride transfer from formic acid.

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (concentrated)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add aqueous formaldehyde (2.5 eq) followed by formic acid (3.0 eq). The addition of formic acid is exothermic and should be done cautiously.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material. The mechanism involves the release of carbon dioxide gas.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a larger beaker and carefully add concentrated hydrochloric acid. Evaporate the mixture to dryness under reduced pressure to yield the crude hydrochloride salt.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol, and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid. The free base can be obtained by careful neutralization with a suitable base and subsequent extraction or ion-exchange chromatography if required.

Chemical Reactivity and Derivative Synthesis

The bifunctional nature of this compound allows for selective reactions at either the carboxylic acid or the tertiary amine.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation.

-

Esterification: The formation of esters, such as the methyl or ethyl ester, is typically achieved under acidic conditions (e.g., Fischer esterification with H₂SO₄ in the corresponding alcohol) or by using coupling agents. These esters are valuable intermediates, as the ester group can be more readily manipulated in subsequent synthetic steps.[6]

-

Amide Coupling: The synthesis of amides is of paramount importance in medicinal chemistry. This is accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU are highly effective. This reaction forms the basis for incorporating the N-methylnipecotic acid scaffold into larger, more complex molecules.

Sources

- 1. This compound | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. ニペコチン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound ethyl ester [webbook.nist.gov]

1-methylpiperidine-3-carboxylic acid CAS number 5657-70-5

An In-Depth Technical Guide to 1-methylpiperidine-3-carboxylic acid (CAS: 5657-70-5): A Key Building Block for Modern Drug Discovery

Introduction

This compound, identified by CAS Number 5657-70-5, is a heterocyclic compound featuring a piperidine ring N-methylated and substituted with a carboxylic acid group at the 3-position.[1] While a seemingly simple molecule, it represents a crucial structural motif and a versatile chemical building block, particularly within the realms of pharmaceutical research and drug development.[2][3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active molecules targeting a wide range of diseases.[5][6]

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, synthesis, analytical characterization, applications, and safety protocols, underscoring its utility as a foundational element in the synthesis of novel active pharmaceutical ingredients (APIs).[4]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its application in chemical synthesis. Its structure combines a basic tertiary amine with an acidic carboxylic acid, making it a zwitterionic compound under certain pH conditions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5657-70-5 | [1][7] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][7] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | N-methylnipecotic acid, 1-Methyl-3-piperidinecarboxylic acid | [1] |

| Appearance | Solid | [3] |

| Basic pKa | 9.7 | [1] |

| SMILES | CN1CCCC(C1)C(=O)O | [1][3][8] |

| InChI Key | AYIXGVABNMIOLK-UHFFFAOYSA-N |[1][3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available piperidine precursors. A common and logical strategy involves the N-methylation of a suitable piperidine-3-carboxylate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is advantageous as it protects the carboxylic acid functionality during the N-alkylation step, preventing unwanted side reactions.

A plausible synthetic pathway involves the Eschweiler-Clarke reaction for methylation, which is a well-established method for N-methylating primary and secondary amines using formic acid and formaldehyde.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-methylation and Hydrolysis

This protocol describes a representative lab-scale synthesis.

Step 1: N-methylation of Ethyl Nipecotate

-

To a round-bottom flask charged with ethyl nipecotate (1 equivalent), add formic acid (2.5 equivalents).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add aqueous formaldehyde (37% solution, 1.5 equivalents) to the stirred mixture, ensuring the temperature remains below 10°C.

-

Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions. Formaldehyde and formic acid together serve as the source for the methyl group in this reductive amination process.

-

-

After the addition is complete, heat the reaction mixture to reflux (approx. 100°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully make it basic by adding a saturated solution of sodium carbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylpiperidine-3-carboxylate.[9][10]

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 equivalents) and heat the mixture to 60-70°C for 2-4 hours, again monitoring by TLC until the starting material is consumed.

-

Causality: Sodium hydroxide acts as a base to hydrolyze (saponify) the ethyl ester back to the carboxylic acid sodium salt.

-

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~6-7 with hydrochloric acid.

-

The product may precipitate upon neutralization. If not, concentrate the solution to dryness to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (N-CH₃) around 2.2-2.8 ppm. The protons on the piperidine ring would appear as a series of complex multiplets between approximately 1.5 and 3.5 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically downfield (>10 ppm), though its visibility can depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display 7 distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the N-methyl carbon, and the five carbons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 144.1019 m/z.[12] Predicted collision cross-section (CCS) data can further aid in structural confirmation in ion mobility-mass spectrometry studies.[12]

Core Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold in drug discovery.[5] Its two distinct functional handles—the tertiary amine and the carboxylic acid—allow for orthogonal chemical modifications, enabling the construction of diverse molecular libraries.

-

Scaffold for Derivatization: The carboxylic acid can be readily converted into amides, esters, or other functional groups through standard coupling reactions. The tertiary amine, while less reactive, can influence the compound's basicity, solubility, and pharmacokinetic properties.

-

Building Block for Complex APIs: It serves as a key intermediate in the synthesis of more complex molecules. For instance, the carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR) for a specific biological target. Piperidine derivatives are integral to drugs targeting neurological disorders, inflammation, and pain.[5]

Caption: Application workflow in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is crucial in a laboratory setting. The compound is classified with GHS07 (Warning) pictogram.[2][3]

Table 2: Hazard Identification

| Hazard Code | Description | Source(s) |

|---|---|---|

| H319 | Causes serious eye irritation | [1][2][3] |

| H302 | Harmful if swallowed (Aggregated data) | [13] |

| H312 | Harmful in contact with skin (Aggregated data) |[13] |

Handling and First Aid:

-

General Advice: Consult a physician and show them the safety data sheet.[14]

-

Eye Contact: Causes serious eye irritation.[1][15] Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Skin Contact: Wash off with soap and plenty of water.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

The compound is classified under Storage Class 11 (Combustible Solids).[2]

Conclusion

This compound (CAS: 5657-70-5) is more than a simple chemical entry in a catalog; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, dual functionality, and membership in the privileged piperidine class make it an indispensable building block for developing the next generation of therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in the quest for novel and effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

-

ChemBK. (2024). 1-methyl-piperidine-3-carboxylic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound ethyl ester. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound ethyl ester. NIST WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. This compound | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, CasNo.5657-70-5 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. This compound ethyl ester [webbook.nist.gov]

- 10. This compound ethyl ester [webbook.nist.gov]

- 11. (3R)-1-methylpiperidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 13. This compound hydrochloride | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 1-Methylpiperidine-3-carboxylic Acid for Advanced Research Applications

Executive Summary

This guide provides an in-depth technical overview of 1-methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core physicochemical properties, including its precise molecular weight of 143.18 g/mol , and details its synthesis, analytical validation, and primary applications.[1][2][3] As a versatile scaffold and chemical building block, this compound serves as a crucial starting material for the synthesis of complex therapeutic agents. This whitepaper offers field-proven insights and validated protocols for its characterization and safe handling, designed to support scientists in leveraging this compound to its full potential in discovery pipelines.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone structural motif in medicinal chemistry.[4] Its prevalence in a wide array of biologically active molecules, including many approved pharmaceuticals, stems from its conformational flexibility and its ability to engage in key intermolecular interactions with biological targets.[4] Piperidine derivatives are particularly prominent in the development of drugs targeting the central nervous system (CNS).[4] this compound, also known as N-methylnipecotic acid, represents a key derivative, offering protected functional groups that are essential for controlled, multi-step synthetic pathways, making it a valuable building block for crafting novel drug candidates.[1][4]

Physicochemical and Structural Characterization

Accurate characterization of a starting material is fundamental to reproducible research. This compound is a solid compound whose properties are well-defined.[3] It is critical to distinguish between the free acid form and its commonly used hydrochloride salt, as their properties, particularly molecular weight and solubility, differ significantly.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [1][2][5][6] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [1][2][5][6] |

| CAS Number | 5657-70-5 | 19999-64-5 | [1][2][6] |

| IUPAC Name | This compound | This compound;hydrochloride | [1][6] |

| Physical Form | Solid | Solid | [5] |

| Basic pKa | 9.7 | Not Applicable | [1] |

| SMILES | CN1CCCC(C1)C(=O)O | CN1CCCC(C1)C(=O)O.Cl | [1][5][6] |

| InChIKey | AYIXGVABNMIOLK-UHFFFAOYSA-N | YUNAYYMTACPBTD-UHFFFAOYSA-N | [1][5][6] |

Synthesis and Derivatization Strategies

The synthesis of this compound typically involves the modification of a precursor piperidine ring. A common and logical starting point is nipecotic acid (piperidine-3-carboxylic acid) or its ester derivatives. The key transformation is the selective N-methylation of the secondary amine.

Caption: Generalized synthetic pathway for this compound.

This protocol illustrates a common method for N-methylation. The causality for using a reductive amination approach, such as the Eschweiler-Clarke reaction, is its high efficiency, use of inexpensive reagents, and typically high yields for methylating secondary amines without over-alkylation.

-

Reaction Setup: Dissolve nipecotic acid (1 equivalent) in an appropriate solvent (e.g., formic acid or water).

-

Reagent Addition: Add aqueous formaldehyde (1.1 equivalents) to the solution. The formaldehyde reacts with the secondary amine to form an intermediate iminium ion.

-

Reduction: The formic acid in the reaction mixture acts as the reducing agent, converting the iminium ion to the tertiary N-methyl group. Heat the reaction mixture (e.g., to 80-100 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to a neutral or slightly basic pH.

-

Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove organic impurities. The product, being a zwitterion, may have limited organic solubility; adjusting the pH can be critical for efficient extraction.

-

Purification: Purify the product by crystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., dichloromethane/methanol with a trace of ammonia) to afford the pure compound.

Analytical Validation and Quality Control

Many commercial suppliers provide this compound as a building block for early-stage research and may not provide comprehensive analytical data.[5] Therefore, it is incumbent upon the researcher to independently verify the identity, purity, and integrity of the material upon receipt. This self-validating system ensures the reliability of subsequent experimental results.

Caption: Standard workflow for the analytical validation of the title compound.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or MeOD). For LC-MS and HPLC, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a solvent like methanol or water.

-

¹H and ¹³C NMR Spectroscopy:

-

Objective: To confirm the chemical structure and proton/carbon environment.

-

Procedure: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Validation: The resulting spectra should show characteristic peaks corresponding to the N-methyl group, the piperidine ring protons, and the carboxylic acid. The number of signals and their integrations in the ¹H spectrum and the chemical shifts in the ¹³C spectrum must match the expected structure.

-

-

Mass Spectrometry (MS):

-

Objective: To verify the molecular weight.

-

Procedure: Inject the sample solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Validation: In positive ion mode, the instrument should detect the protonated molecule [M+H]⁺ at an m/z value corresponding to 144.10. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to further confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Procedure: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Validation: The resulting chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks detected (typically by UV at 210 nm or via an ELSD). A purity of >95% is generally required for synthetic applications.

-

Core Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile scaffold in the synthesis of more complex molecules for drug discovery programs.

-

Scaffold for Library Synthesis: The molecule's carboxylic acid handle allows for straightforward amide bond formation with a diverse range of amines, enabling the rapid generation of compound libraries for high-throughput screening.

-

Pharmacophore Mimicry: The piperidine ring can act as a bioisostere for other cyclic systems or as a conformationally constrained linker to orient other pharmacophoric groups.[4]

-

Addressing ADME Challenges: While the carboxylic acid group is a common pharmacophore, it can lead to poor metabolic stability or low membrane permeability.[7][8] This molecule serves as an excellent platform to explore bioisosteric replacements for the carboxylate group, where medicinal chemists replace it with other acidic functional groups (like tetrazoles or hydroxypyrazoles) to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Caption: The role of this compound in a typical drug discovery cascade.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound has specific hazards that must be managed.

-

Hazard Identification: The compound is classified as causing serious eye irritation (GHS Hazard statement H319).[1][3] The hydrochloride salt may have additional hazards, including acute toxicity if swallowed or in contact with skin.[6] Always consult the supplier-specific Safety Data Sheet (SDS) before use.[10][11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][12] It is classified as a combustible solid (Storage Class 11).[3][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]

-

First Aid - Eyes: In case of eye contact, immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[11][12]

-

First Aid - Skin: If skin contact occurs, wash off with plenty of soap and water.[10][11] If skin irritation persists, seek medical advice.[12]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, combined with its versatile synthetic utility, establish it as a valuable building block for the construction of novel molecular entities. By understanding its synthesis, implementing rigorous analytical validation, and adhering to strict safety protocols, researchers can effectively harness this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

PubChem. This compound | C7H13NO2 | CID 2736937. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChem. This compound hydrochloride | C7H14ClNO2 | CID 12514711. [Link]

-

ChemBK. 1-methyl-piperidine-3-carboxylic acid methyl ester. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride (Alternative). [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

Sources

- 1. This compound | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound hydrochloride | C7H14ClNO2 | CID 12514711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 8. DSpace [cora.ucc.ie]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.co.uk [fishersci.co.uk]

1-methylpiperidine-3-carboxylic acid synthesis from nipecotic acid

An In-Depth Technical Guide to the Synthesis of 1-Methylpiperidine-3-carboxylic Acid from Nipecotic Acid

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound from its precursor, nipecotic acid. The primary focus is on the Eschweiler-Clarke reaction, a robust and highly efficient method for the N-methylation of secondary amines. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It offers a detailed mechanistic overview, a step-by-step experimental protocol, safety considerations, and a discussion of the underlying chemical principles that ensure a successful and reproducible synthesis.

Introduction: The Significance of Nipecotic Acid and its N-Methylated Derivative

Nipecotic acid, known systematically as piperidine-3-carboxylic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] As a cyclic analog of GABA, it has served as a crucial lead structure in the development of anticonvulsant and anxiolytic agents.[2][3] The modification of the piperidine nitrogen is a common strategy to alter the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier.

The target molecule, this compound, is the N-methylated derivative of nipecotic acid.[4] This modification neutralizes the secondary amine, transforming the molecule into a tertiary amine and altering its polarity, basicity, and biological activity profile. The synthesis of this compound is a key step in creating libraries of nipecotic acid derivatives for further pharmacological investigation.[5][6]

This guide focuses on the most reliable and field-proven method for this transformation: the Eschweiler-Clarke reaction.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines.[7][8][9] It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10]

Rationale for Method Selection

The choice of the Eschweiler-Clarke reaction is grounded in several key advantages that make it superior to other N-methylation techniques for a substrate like nipecotic acid:

-

High Selectivity: The reaction proceeds cleanly to the tertiary amine without the formation of quaternary ammonium salts.[7] This is a significant advantage over using alkyl halides (e.g., methyl iodide), which often lead to over-alkylation.

-

Irreversibility: The mechanism involves the release of carbon dioxide gas, which drives the reaction to completion.[7]

-

Cost-Effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available.

-

Mild Conditions: The reaction is typically performed at or near the boiling point of the aqueous solution (around 80-100 °C), conditions under which the piperidine ring and carboxylic acid functional group are stable.[10]

-

Stereochemical Integrity: For chiral amines, the Eschweiler-Clarke reaction generally proceeds without racemization.[7]

Reaction Mechanism

The reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by its reduction.

-

Iminium Ion Formation: The secondary amine of nipecotic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to the tertiary amine (this compound). This step is accompanied by the evolution of carbon dioxide.

The overall transformation is a reductive amination where formaldehyde provides the carbon and formic acid provides the hydride for reduction.

Visualization: Eschweiler-Clarke Mechanism

Caption: Synthetic workflow for this compound.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Rationale / Notes |

| Starting Material | Nipecotic Acid | A secondary amine, ideal substrate. |

| Molecular Weight | 129.16 g/mol | - |

| Methylating Agent | Formaldehyde (37% aq.) | C1 source for the reaction. |

| Reducing Agent | Formic Acid | Hydride source; also acts as a solvent. |

| Reagent Equivalents | ~2 eq. Formaldehyde, ~4 eq. Formic Acid | Excess ensures the reaction goes to completion. [8] |

| Reaction Temperature | 80-90 °C | Optimal for iminium formation and reduction. |

| Reaction Time | ~18 hours | Standard duration for this reaction type. [8] |

| Final Product | This compound | - |

| Molecular Weight | 143.18 g/mol | - |

| Expected Yield | >80% | The Eschweiler-Clarke reaction is known for high yields. [10] |

| Appearance | White to off-white solid | - |

Safety and Handling

-

Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Formaldehyde: A known carcinogen and sensitizer. All handling should be performed within a fume hood to avoid inhalation of vapors.

-

Hydrochloric Acid: Corrosive. Handle with care, using appropriate PPE.

-

General Precautions: The reaction should be conducted in a well-ventilated area. Ensure that the reflux condenser has adequate water flow to prevent the escape of volatile reagents.

Conclusion

The synthesis of this compound from nipecotic acid is most effectively achieved via the Eschweiler-Clarke reaction. This method is distinguished by its high selectivity, excellent yield, operational simplicity, and the use of inexpensive reagents. The detailed protocol and mechanistic insights provided in this guide offer a reliable framework for researchers to produce this valuable compound for further studies in medicinal chemistry and drug development.

References

-

Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 11, 2026. [Link]

-

Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed, 2019. [Link]

-

Eschweiler–Clarke reaction. Grokipedia. Accessed January 11, 2026. [Link]

-

Fülöp, F., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, 2022. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Accessed January 11, 2026. [Link]

-

Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications, 2020. [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Accessed January 11, 2026. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC, 2021. [Link]

-

Wang, D., et al. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv, 2020. [Link]

-

This compound. PubChem. Accessed January 11, 2026. [Link]

-

Hohmann, J., et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv, 2025. [Link]

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Al-Khawaja, A., et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed, 2017. [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Leandro, C., et al. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed, 2013. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H13NO2 | CID 2736937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 10. grokipedia.com [grokipedia.com]

(R)-1-methylpiperidine-3-carboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of (R)-1-methylpiperidine-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-1-methylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, is a valuable building block in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold and specific stereochemistry are crucial for the targeted interaction with various biological systems. As a derivative of nipecotic acid, it is related to compounds that are potent inhibitors of γ-aminobutyric acid (GABA) uptake, making it a significant intermediate for the synthesis of neuroactive agents.[2][3] The synthesis of enantiomerically pure (R)-1-methylpiperidine-3-carboxylic acid presents a significant challenge, requiring precise control of stereochemistry. This guide provides a comprehensive overview of the primary synthetic strategies, focusing on the underlying principles and offering practical, field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of (R)-1-methylpiperidine-3-carboxylic acid can be broadly categorized into three main approaches: chiral resolution of a racemic mixture, asymmetric synthesis from achiral precursors, and chiral pool synthesis starting from an enantiopuer building block. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Resolution of Racemic 1-Methylpiperidine-3-carboxylic Acid

A classical and widely employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[4] This strategy involves the reaction of racemic this compound or its ester with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

Commonly used chiral resolving agents for carboxylic acids are chiral amines, while for amino acids and their derivatives, chiral acids are frequently employed. For piperidine derivatives, tartaric acid and mandelic acid derivatives are effective resolving agents.[6][7][8] The process involves the formation of diastereomeric salts, separation of the desired salt by crystallization, and subsequent liberation of the enantiomerically pure target compound. While effective, this method has the inherent drawback of a theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[4]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center from an achiral starting material using a chiral catalyst or auxiliary. Several modern catalytic methods have been developed for the asymmetric synthesis of chiral piperidines. These include:

-

Palladium-Catalyzed Decarboxylative Cyclization: This method allows for the stereoselective synthesis of nipecotic acid derivatives from γ-methylidene-δ-valerolactones and imines.[9]

-

Enantiodivergent Synthesis from δ-Lactam Derivatives: A stereoselective strategy for constructing δ-lactams which can then be converted to nipecotic acid analogues.[10][11]

These methods offer the potential for high enantioselectivity and are at the forefront of modern organic synthesis. However, they may require specialized catalysts and careful optimization of reaction conditions.

Chiral Pool Synthesis: N-methylation of (R)-Nipecotic Acid

The chiral pool synthesis approach utilizes a readily available, enantiomerically pure natural product as a starting material. In this case, (R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, serves as the chiral precursor.[1] The synthesis then involves the selective N-methylation of (R)-nipecotic acid to yield the target molecule. This is a highly efficient and direct strategy as the chirality is already established in the starting material.

The N-methylation of amines is a well-established transformation in organic chemistry.[12][13] Common methods include reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, or direct alkylation with a methylating agent such as methyl iodide. Given its efficiency and straightforward nature, this guide will provide a detailed protocol for this approach.

Detailed Experimental Protocol: Synthesis via N-methylation of (R)-Nipecotic Acid

This protocol details a two-step synthesis of (R)-1-methylpiperidine-3-carboxylic acid starting from (R)-nipecotic acid. The first step is the esterification of the carboxylic acid to protect it during the subsequent N-methylation. The final step is the hydrolysis of the ester to yield the desired product.

Step 1: Esterification of (R)-Nipecotic Acid to (R)-Ethyl Nipecotate

Rationale: The carboxylic acid group is protected as an ethyl ester to prevent side reactions during the N-methylation step. Thionyl chloride in ethanol is a common and effective method for this transformation.

Materials:

-

(R)-Nipecotic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend (R)-nipecotic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess ethanol and thionyl chloride.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain (R)-ethyl nipecotate as an oil.

Step 2: N-methylation of (R)-Ethyl Nipecotate

Rationale: Reductive amination with formaldehyde and sodium cyanoborohydride is a mild and efficient method for the N-methylation of secondary amines.[14]

Materials:

-

(R)-Ethyl nipecotate

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-ethyl nipecotate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add the aqueous formaldehyde solution to the cooled solution.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-ethyl 1-methylpiperidine-3-carboxylate.

Step 3: Hydrolysis of (R)-Ethyl 1-methylpiperidine-3-carboxylate

Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid using a strong base like sodium hydroxide.

Materials:

-

(R)-Ethyl 1-methylpiperidine-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Methanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

pH paper or pH meter

Procedure:

-

Dissolve (R)-ethyl 1-methylpiperidine-3-carboxylate in a mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully acidify the aqueous solution to pH 6-7 with hydrochloric acid.

-

The product can be isolated by crystallization or extraction, depending on its solubility. Lyophilization of the neutralized solution can also be an effective isolation method.

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Chiral Resolution | Racemic this compound, Chiral resolving agent (e.g., tartaric acid) | Diastereomeric salt formation, Fractional crystallization, Liberation of enantiomer | Well-established, reliable for obtaining high enantiopurity. | Theoretical max yield of 50%, may require extensive screening of resolving agents and solvents.[4] |

| Asymmetric Synthesis | Achiral precursors (e.g., pyridines, lactones) | Catalytic asymmetric reaction (e.g., hydrogenation, cyclization) | Potentially high enantioselectivity, avoids resolution steps.[9] | May require expensive catalysts and ligands, reaction optimization can be challenging. |

| Chiral Pool Synthesis | (R)-Nipecotic acid | Esterification, N-methylation, Hydrolysis | Stereochemistry is pre-defined, straightforward transformations. | Dependent on the availability and cost of the chiral starting material. |

Visualization of the Synthetic Pathway

The following diagram illustrates the chiral pool synthesis of (R)-1-methylpiperidine-3-carboxylic acid from (R)-nipecotic acid.

Caption: Synthetic pathway from (R)-nipecotic acid.

Conclusion

The synthesis of enantiomerically pure (R)-1-methylpiperidine-3-carboxylic acid is a critical step in the development of various pharmaceuticals. This guide has outlined the primary synthetic strategies, with a detailed protocol for a highly efficient chiral pool approach. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. By understanding the principles behind each method, scientists can make informed decisions to achieve their synthetic goals in a timely and cost-effective manner.

References

-

An Enantiodivergent Synthesis of C α -Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. (2015). The Aquila Digital Community. Retrieved from [Link]

- An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. (2015). Tetrahedron Letters, 56(52), 7294-7297.

-

Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules, 24(18), 3248. Retrieved from [Link]

- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (2017). Google Patents.

-

Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of Gamma-Methylidene-Delta-Valerolactones With Imines. (2009). Organic Letters, 11(4), 843–846. Retrieved from [Link]

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2017). Chinese Journal of Organic Chemistry, 37(1), 58-71.

- Improvement of the Resolution Experiment of Racemic Tartaric Acid. (2023).

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2021). bioRxiv. Retrieved from [Link]

-

Chiral resolution. Wikipedia. Retrieved from [Link]

- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189.

- Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.

- A kind of preparation method of (S)-nipecotic acid. (2019). Google Patents.

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(13), 9139–9160. Retrieved from [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.

-

-

RSC Medicinal Chemistry. (2024). Retrieved from [Link]

-

- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). The Journal of Organic Chemistry.

-

N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. Retrieved from [Link]

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules, 29(19), 4475.

-

Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews, 50(6), 3896-3945. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 7. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 8. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aquila.usm.edu [aquila.usm.edu]

- 11. aquila.usm.edu [aquila.usm.edu]

- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 14. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (S)-1-methylpiperidine-3-carboxylic Acid

Introduction: The Significance of (S)-1-methylpiperidine-3-carboxylic Acid in Modern Drug Discovery

(S)-1-methylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, represents a privileged scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific stereochemistry at the C3 position, coupled with the N-methyl substitution, is critical for achieving selective interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable chiral building block, offering field-proven insights into the causality behind experimental choices, and presenting self-validating protocols for key transformations.

Strategic Overview of Synthetic Approaches

The synthesis of enantiomerically pure (S)-1-methylpiperidine-3-carboxylic acid can be broadly categorized into three main strategies. The choice of strategy is often dictated by factors such as scale, cost, available starting materials, and the desired level of stereochemical purity.

-

Asymmetric Synthesis: This approach involves the construction of the chiral piperidine ring from achiral or prochiral precursors using a chiral catalyst or auxiliary. This is often the most elegant and atom-economical approach for accessing the target molecule directly in high enantiomeric purity.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture of 1-methylpiperidine-3-carboxylic acid or a suitable precursor. This is a robust and scalable technique, frequently employed in industrial settings.

-

Synthesis from the Chiral Pool: This strategy utilizes an enantiomerically pure starting material, such as (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), which is then converted to the target compound through functional group manipulation, in this case, N-methylation.

The following sections will delve into the technical details of each of these strategies, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Part 1: Asymmetric Synthesis – Building Chirality from the Ground Up

Asymmetric catalysis offers the most direct route to enantiopure compounds. For the synthesis of chiral piperidines, several powerful methods have emerged.

Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

Expertise & Experience: The rhodium-catalyzed [2+2+2] cycloaddition is a powerful transformation for the construction of six-membered rings. By employing a chiral phosphine ligand, the reaction can be rendered highly enantioselective. The general mechanism involves the oxidative coupling of two alkyne molecules to a Rh(I) center to form a rhodacyclopentadiene intermediate. Subsequent insertion of a third unsaturated partner (in this case, an alkene tethered to an isocyanate) and reductive elimination yields the cyclized product.[1][2] The choice of a cleavable tether is a key strategic decision, allowing for the formation of a monocyclic piperidine scaffold upon cleavage.[3][4]

Trustworthiness: This method provides excellent control over the stereochemistry, with reported high yields and enantioselectivities. The stereocenter introduced in the catalytic step can then direct the diastereoselectivity of subsequent transformations.[3]

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Workflow.

Organocatalytic Asymmetric Aza-Michael Reaction

Expertise & Experience: Organocatalysis has emerged as a powerful alternative to metal-based catalysis. For piperidine synthesis, the intramolecular aza-Michael reaction is particularly relevant.[5][6][7] Chiral amines, such as proline derivatives, can catalyze the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, setting the stereocenter. The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which effectively shields one face of the molecule, leading to a highly enantioselective transformation.[8]

Trustworthiness: This approach avoids the use of potentially toxic and expensive heavy metals. The reactions are often performed under mild conditions and can be highly stereoselective. The choice of catalyst and reaction conditions is crucial to prevent side reactions and ensure high enantiomeric excess.[8][9]

| Catalyst Type | Typical Substrates | Reported ee (%) | Reference |

| Cinchona Alkaloid Derivatives | Enone carbamates | up to 99% | [5] |

| Proline | Cyclic imines and ketones | up to 94% | [8] |

Part 2: Chiral Resolution – The Classical Approach to Enantiopurity

Chiral resolution remains a cornerstone of enantioselective synthesis, particularly on an industrial scale. The strategy involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties.

Diastereomeric Salt Crystallization

Expertise & Experience: This is the most common method for resolving racemic amines and carboxylic acids. For the synthesis of (S)-1-methylpiperidine-3-carboxylic acid, a practical approach is to resolve a precursor, such as racemic ethyl piperidine-3-carboxylate (ethyl nipecotate), using a chiral acid.[10][11] Dibenzoyl-L-tartaric acid is a highly effective resolving agent for this purpose.[10][12] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid. One diastereomer preferentially crystallizes from solution, allowing for its separation by filtration.

Trustworthiness: This method is highly reliable and scalable. The purity of the resolved enantiomer can be enhanced by recrystallization. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.[10][13]

Caption: Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution of (±)-Ethyl Piperidine-3-carboxylate

Materials:

-

Racemic (±)-ethyl nipecotate

-

Di-benzoyl-L-tartaric acid

-

91% aqueous 2B-ethanol

-

Sodium carbonate solution (15%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: To a suitable reactor, charge racemic (±)-ethyl nipecotate (1.0 eq.) followed by 91% aqueous 2B-ethanol. Add a slurry of di-benzoyl-L-tartaric acid (0.25 eq.) in 91% aqueous 2B-ethanol.[11]

-

Dissolution: Heat the mixture to reflux (approximately 76 °C) until complete dissolution is observed.[11]

-

Crystallization: Allow the solution to cool slowly and undisturbed. Seeding the solution at a slightly elevated temperature (e.g., 64-71 °C) can promote crystallization.[10][11] Allow the mixture to cool to room temperature and stir for at least 16 hours to ensure complete precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum. The resulting solid is the (S)-ethyl nipecotate • di-benzoyl-L-tartrate salt.[10]

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate. To the rapidly stirring slurry, add 15% aqueous sodium carbonate solution until the solid dissolves completely and the aqueous layer is basic.[10]

-

Extraction and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield enantiomerically enriched (S)-ethyl piperidine-3-carboxylate. The enantiomeric excess can be determined by chiral HPLC.[10]

Part 3: Synthesis from the Chiral Pool and Final N-Methylation

This strategy leverages a commercially available or readily prepared enantiopure starting material.

Preparation of (S)-Nipecotic Acid

A patented method describes the preparation of (S)-nipecotic acid through the hydrolysis of 3-piperidine formamide in concentrated hydrochloric acid. This process has the dual effect of hydrolysis and chiral resolution, avoiding the need for a separate resolving agent.[7][14][15]

N-Methylation: The Final Step

Once enantiopure (S)-piperidine-3-carboxylic acid or its ester is obtained, the final step is the introduction of the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[16]

Expertise & Experience: The Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[17] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. A key advantage of this reaction is that it does not lead to over-methylation to form a quaternary ammonium salt, as a tertiary amine cannot form an iminium ion with formaldehyde.[16] The reaction is irreversible due to the evolution of carbon dioxide. Importantly, chiral amines typically do not racemize under these conditions.[16]

Trustworthiness: This is a high-yielding and robust reaction that is widely used for the N-methylation of primary and secondary amines.

Experimental Protocol: N-Methylation of (S)-Ethyl Piperidine-3-carboxylate via Eschweiler-Clarke Reaction

Materials:

-

(S)-Ethyl piperidine-3-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (S)-ethyl piperidine-3-carboxylate (1.0 eq.), formic acid (excess, e.g., 5 eq.), and formaldehyde solution (excess, e.g., 3 eq.).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a cold sodium hydroxide solution to pH > 10.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 1-methylpiperidine-3-carboxylate.

-

Hydrolysis (if necessary): If the final carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic conditions (e.g., NaOH in methanol/water) followed by acidification to yield (S)-1-methylpiperidine-3-carboxylic acid.

Conclusion

The synthesis of (S)-1-methylpiperidine-3-carboxylic acid can be achieved through several robust and reliable strategies. For laboratory-scale synthesis where elegance and directness are paramount, asymmetric catalytic methods offer a powerful solution. For larger-scale industrial production, classical chiral resolution of a suitable precursor like ethyl nipecotate provides a cost-effective and scalable route. Finally, if enantiopure (S)-nipecotic acid is readily available, a straightforward N-methylation using the Eschweiler-Clarke reaction is the most direct path to the final product. The selection of the optimal synthetic route will depend on a careful consideration of the specific requirements of the research or development program. This guide has provided the foundational knowledge and practical protocols to empower researchers in their pursuit of this critical chiral building block.

References

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]

-

Silva, R. A. et al. Electroreductive Methylation of Primary and Secondary Amines. Available from: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

Movassaghi, M. et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angew Chem Int Ed Engl. 2013;52(20):5368-71. Available from: [Link]

-

Movassaghi, M. et al. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angew Chem Int Ed Engl. 2013;52(20):5368-71. Available from: [Link]

-

da Silva, R. A. et al. Reductive methylation by aqueous formaldehyde and zinc. Tetrahedron Letters. 2007;48(43):7680-7682. Available from: [Link]

-

Kumar, P. et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein J. Org. Chem. 2015;11:1533-1573. Available from: [Link]

-

Li, G. et al. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Adv. 2016;6:91185-91191. Available from: [Link]

- Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1.

- Process for resolving racemic mixtures of piperidine derivatives. US20040039206A1.

-

Domínguez, G. et al. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. 2022;12(2):226. Available from: [Link]

- A kind of preparation method of (S)-nipecotic acid. CN106831540B.

-

Zhou, X. et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023;28(16):6139. Available from: [Link]

-

Sun, J. et al. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. 2013;781-784:23-26. Available from: [Link]

-

The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. 2022;12(2):226. Available from: [Link]

-

Mishra, S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023;145(25):14221–14226. Available from: [Link]

-

Bertelsen, S. et al. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Org. Lett. 2011;13(17):4692–4695. Available from: [Link]

-

Zhao, Y.-L. et al. Organocatalytic Asymmetric Michael–Michael Cascade for the Construction of Highly Functionalized N-Fused Piperidinoindoline Derivatives. Organic Letters. 2014;16(9):2438–2441. Available from: [Link]

-

Newton, S. et al. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Org. Biomol. Chem. 2023;21:1159-1163. Available from: [Link]

-

Company, R. et al. A general overview on the organocatalytic intramolecular aza-Michael reaction. Chem. Soc. Rev. 2014;43:6538-6548. Available from: [Link]

-

Clayden, J. et al. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem. 2011;9:6047-6060. Available from: [Link]

-

Mishra, S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023;145(25):14221–14226. Available from: [Link]

-

Roche, S. P. et al. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Org. Biomol. Chem. 2011;9:3338-3347. Available from: [Link]

-

Wanner, K. T. et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. J. Med. Chem. 2020;63(1):283-303. Available from: [Link]

-

Al-Harrasi, A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(23):7183. Available from: [Link]

- A kind of preparation method of (S)-nipecotic acid. CN106831540A.

-

Tang, W. et al. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nat Commun. 2020;11:515. Available from: [Link]

-

Shimizu, M. et al. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. 2010;81(2):459-466. Available from: [Link]

-

Wanner, K. T. et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. 2019. Available from: [Link]

-

Chatterjee, J. et al. Synthesis of N-methylated cyclic peptides. Nat Protoc. 2012;7(3):432-44. Available from: [Link]

Sources

- 1. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sci-hub.box [sci-hub.box]